molecular formula C22H32N2O3 B5505177 4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol

4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No. B5505177
M. Wt: 372.5 g/mol
InChI Key: WSAWLLKAUUUGHC-UHFFFAOYSA-N
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Description

The chemical compound is complex, involving multiple functional groups and a specific structure that allows for diverse reactions and applications. Its study involves synthesis techniques, structural analysis, and exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step processes, including ring-closing metathesis and radical cyclization. These methods afford bicyclic products from linear precursors, indicating a potential pathway for synthesizing complex structures like the one (Clive & Cheng, 2001). Additionally, a practical synthesis approach for related diazepane derivatives involves intramolecular cyclization, highlighting efficient strategies for assembling such frameworks (Gomi et al., 2012).

Molecular Structure Analysis

X-ray crystallography and other structural analyses reveal detailed insights into molecular geometry, including bond lengths, angles, and conformations. For compounds with similar complexity, crystal structure analysis plays a crucial role in understanding the spatial arrangement and interactions within the molecule (Moser et al., 2005).

Chemical Reactions and Properties

The compound's functionality suggests a range of chemical reactions it may undergo, including cycloadditions, which are prevalent in synthesizing heterocyclic compounds. For example, formal [4 + 1]-cycloadditions involving homopropargyl alcohols and diazo compounds offer a route to substituted tetrahydrofurans, indicating the compound's potential reactivity (Urabe et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. While specific data for this compound was not found, related research emphasizes the importance of structural elements in dictating these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are closely tied to the compound's specific configuration and substituents. Cycloaddition reactions, as well as reactions involving carbonyl ylides, provide insight into the compound's reactivity and potential transformations (Ibata et al., 1987).

Scientific Research Applications

  • Tandem Ring-Closing Metathesis–Radical Cyclization

    Clive and Cheng (2001) discussed α,ω-(Phenylseleno) carbonyl compounds undergoing sequential ring-closing metathesis and radical cyclization to afford bicyclic products. This research provides insights into the synthesis pathways that could be relevant for compounds like the one , highlighting the potential for creating complex bicyclic structures (Clive & Cheng, 2001).

  • Porphyrazines with Annulated Diazepine Rings

    Tarakanov et al. (2011) investigated the synthesis of porphyrazines with annulated diazepine rings, which could be structurally related to the compound . The study focused on the solvent effects on spectral properties, demonstrating the intricate chemical behavior of such compounds (Tarakanov et al., 2011).

  • Synthesis of Rofecoxib Analogs

    Abdellatif et al. (2013) described the synthesis of new rofecoxib analogs with expected anti-inflammatory activity. This research could be relevant for understanding the synthetic pathways and potential applications of similar compounds (Abdellatif et al., 2013).

  • Metal Carbene Precursors for Isochromene Derivatives

    Ren et al. (2017) explored 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives. Their findings could provide a framework for understanding how similar compounds might act as intermediates in complex organic syntheses (Ren et al., 2017).

  • Neighboring Group Participation in Carbene Chemistry

    Tomioka et al. (1985) studied the effect of neighboring carboxylate groups on arylcarbene reactivity, which could be relevant for understanding the reactivity and synthesis routes of the compound (Tomioka et al., 1985).

Mechanism of Action

The mechanism of action of such compounds in biological systems would depend on their specific structure and properties. For instance, compounds with a pyrrolidine ring have been found to exhibit a wide range of therapeutic activities .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. For instance, some carbonyl compounds can be harmful if swallowed or can cause harm to aquatic life .

Future Directions

The future directions in the study of such compounds could involve exploring their potential therapeutic applications, developing more efficient synthesis methods, or studying their behavior in various chemical reactions .

properties

IUPAC Name

cyclobutyl-[4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-22(2,27)12-11-17-7-9-19(10-8-17)21(26)24-14-4-13-23(15-16-24)20(25)18-5-3-6-18/h7-10,18,27H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAWLLKAUUUGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C(=O)C3CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[4-(Cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol

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